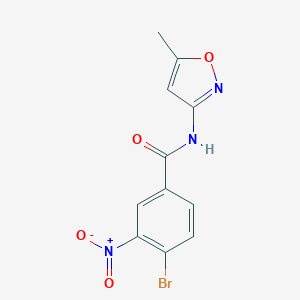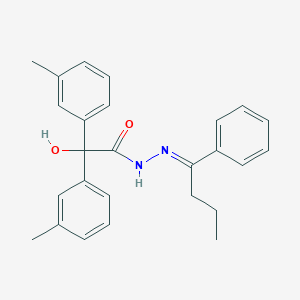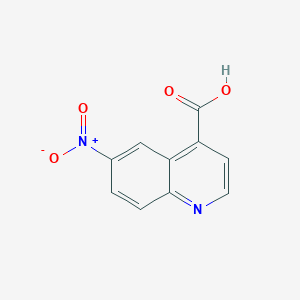![molecular formula C27H27N3O4 B401704 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate](/img/structure/B401704.png)
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid derivative and a hydrazonomethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. One common method includes the esterification of 3-methyl-benzoic acid with an appropriate alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
3-Methylbenzoic acid: The parent compound without the ester and hydrazonomethyl groups.
Benzoic acid derivatives: Various compounds with different substituents on the benzoic acid ring.
Uniqueness
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C27H27N3O4 |
|---|---|
分子量 |
457.5g/mol |
IUPAC 名称 |
[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H27N3O4/c1-18-8-7-10-20(16-18)25(32)34-23-11-6-5-9-21(23)17-28-30-24(31)19-12-14-22(15-13-19)29-26(33)27(2,3)4/h5-17H,1-4H3,(H,29,33)(H,30,31)/b28-17+ |
InChI 键 |
ZQHWIPXRYHYYEJ-OGLMXYFKSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
手性 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-methyl-2-phenylbenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione](/img/structure/B401622.png)


![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B401630.png)
![Hexyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B401631.png)
![N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B401632.png)
![N'-[1-(4-hexylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B401633.png)
![4-[(4-methylphenyl)amino]-2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B401634.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401635.png)

![7-(3-chloro-2-butenyl)-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401638.png)
![7-(3-chloro-2-butenyl)-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401642.png)
![7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B401643.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B401645.png)
